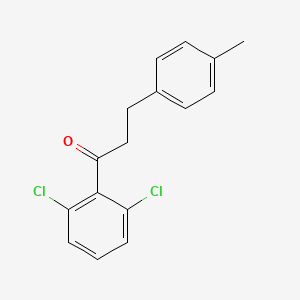

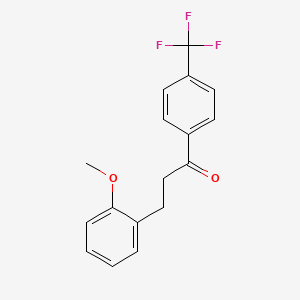

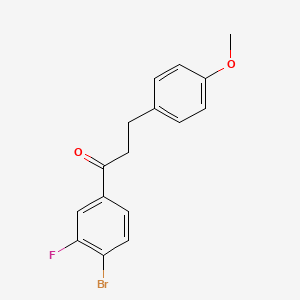

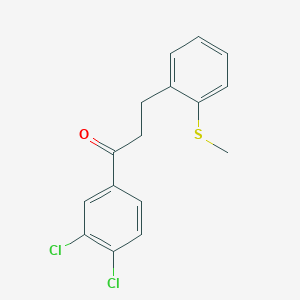

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, also known as MMPP, is a synthetic aromatic ketone used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 250.3 g/mol, and is soluble in ethanol, ether and chloroform. MMPP is an important intermediate in the synthesis of various organic compounds, and has been used in a variety of scientific research applications due to its unique properties. In

Applications De Recherche Scientifique

C-C Bond Activation : A study by Baksi et al. (2007) demonstrated that upon reaction with [Rh(PPh3)3Cl], the azo ligand undergoes rhodium-assisted C–C bond activation at one ortho position of the 2′,6′-dimethylphenyl fragment, leading to the elimination of the methyl group from that position. This research highlights the potential of certain chemical compounds, including those similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, in facilitating C-C bond activation.

Reactions with Phenols and Aryl Halides : Research by Chandrasekhar et al. (1977) described the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides. This study provides insight into the chemical behavior of compounds structurally related to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone when interacting with other organic substances.

Multiple Arylation via C-C and C-H Bond Cleavages : Wakui et al. (2004) observed that 2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation process via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This study suggests potential applications in organic synthesis involving compounds similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

Allosteric Modifiers of Hemoglobin : A study by Randad et al. (1991) focused on synthesizing and testing various compounds, including those structurally similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, as potential allosteric modifiers of hemoglobin. These compounds could have applications in clinical or biological areas that require a reversal of depleted oxygen supply.

Photorelease of HCl from o-methylphenacyl chloride : Pelliccioli et al. (2001) studied the photorelease of HCl from 2,5-dimethylphenacyl chloride, a compound related to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, by nanosecond laser flash photolysis. This study contributes to our understanding of the photochemical properties of these compounds.

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)18(19)11-10-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMSBCXGECUROR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644719 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone | |

CAS RN |

898794-78-0 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.